2,2-Dicarboethoxy-indane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2-Dicarboethoxy-indane can be synthesized through various methods. One common approach involves the reaction of indane with diethyl oxalate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions in ethanol, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dicarboethoxy-indane undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form 2,2-dihydroxy-indane.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed:
Hydrolysis: 2,2-Dicarboxy-indane.
Reduction: 2,2-Dihydroxy-indane.
Substitution: Various substituted indane derivatives depending on the electrophile used.
Scientific Research Applications
2,2-Dicarboethoxy-indane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It is employed in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-dicarboethoxy-indane depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, derivatives of indane are known to inhibit enzymes involved in neurological pathways, potentially offering therapeutic benefits for conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Indane-1,3-dione: Another indane derivative with applications in organic synthesis and medicinal chemistry.
2,2-Dicarboethoxy-1,3-indandione: Similar in structure but with different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 2,2-Dicarboethoxy-indane is unique due to its specific ester functional groups, which provide distinct reactivity and potential for derivatization. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
diethyl 1,3-dihydroindene-2,2-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O4/c1-3-18-13(16)15(14(17)19-4-2)9-11-7-5-6-8-12(11)10-15/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJKTAHHXPLCDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC=CC=C2C1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90451825 | |
Record name | 2,2-dicarboethoxy-indane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66014-45-7 | |
Record name | 2,2-dicarboethoxy-indane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90451825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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